![molecular formula C12H8O B14348691 Azuleno[1,2-b]furan CAS No. 92798-12-4](/img/structure/B14348691.png)
Azuleno[1,2-b]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azuleno[1,2-b]furan is a heterocyclic compound that features a fused ring system combining azulene and furan. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color, while furan is a five-membered aromatic ring containing one oxygen atom. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azuleno[1,2-b]furan can be synthesized through several methods. One common approach involves the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines of N-ethoxycarbonyl-3-oxopyrrolidine or 3-oxotetrahydrofuran . This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the successful formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of related azulene derivatives often involves large-scale reactions using similar starting materials and conditions. The scalability of these methods depends on the availability of precursors and the efficiency of the synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
Azuleno[1,2-b]furan undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the aromatic nature of azulene, electrophilic substitution reactions can occur at specific positions on the ring system.
Nucleophilic Addition: The furan ring can participate in nucleophilic addition reactions, particularly at the 2-position.
Cycloaddition: The compound can undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens and sulfonates for substitution reactions.
Nucleophiles: Such as Grignard reagents and organolithium compounds for addition reactions.
Cycloaddition Partners: Such as olefins and silyl enol ethers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or sulfonated derivatives, while nucleophilic addition can produce various substituted this compound compounds.
Aplicaciones Científicas De Investigación
Azuleno[1,2-b]furan has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Azuleno[1,2-b]furan involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Azuleno[1,2-b]pyrrole: A related compound where the furan ring is replaced with a pyrrole ring.
Azuleno[1,2-c]thiophene: Another similar compound where the furan ring is replaced with a thiophene ring.
Uniqueness
Azuleno[1,2-b]furan is unique due to its combination of azulene and furan rings, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for diverse research applications.
Propiedades
Número CAS |
92798-12-4 |
|---|---|
Fórmula molecular |
C12H8O |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
azuleno[1,2-b]furan |
InChI |
InChI=1S/C12H8O/c1-2-4-9-8-10-6-7-13-12(10)11(9)5-3-1/h1-8H |
Clave InChI |
BXCFJKXCTWKKCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=COC3=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



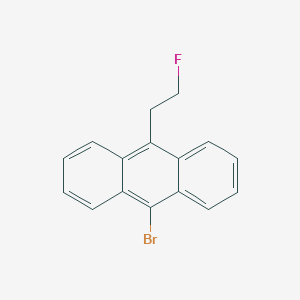
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)


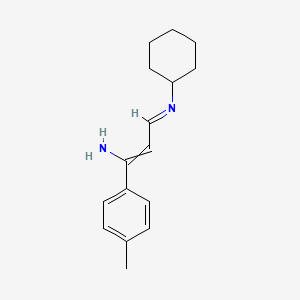
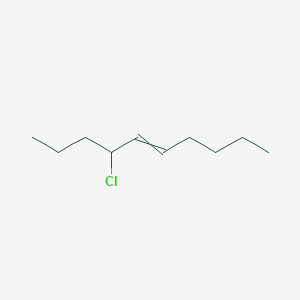
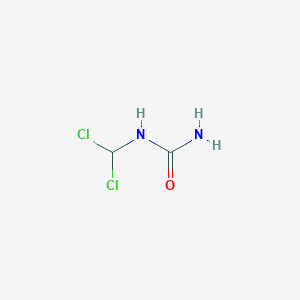
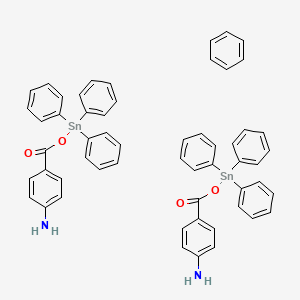
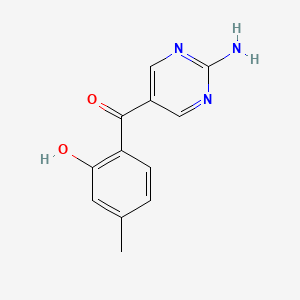
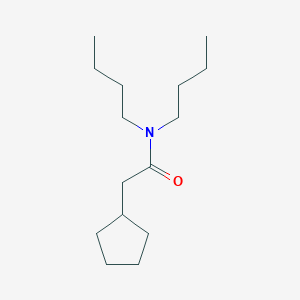
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)


